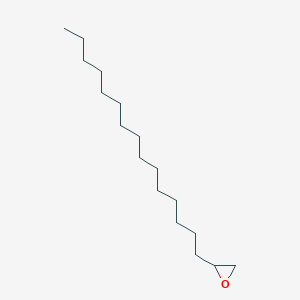

Pentadecyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

22092-38-2 |

|---|---|

Molecular Formula |

C17H34O |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

2-pentadecyloxirane |

InChI |

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16-18-17/h17H,2-16H2,1H3 |

InChI Key |

XSNXNMMWBCZUSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Strategies for Enantioselective Synthesis

The creation of pentadecyloxirane with a specific three-dimensional arrangement (enantioselectivity) is a key challenge. Several advanced synthetic methods have been developed to address this, primarily starting from the readily available alkene, 1-heptadecene (B1198413).

Asymmetric Dihydroxylation Approaches from Alkenes

A prominent strategy for synthesizing chiral epoxides like this compound involves the Sharpless asymmetric dihydroxylation of an alkene, followed by conversion of the resulting diol to the epoxide. nih.govresearchgate.netmdpi.comnih.gov This method is renowned for its ability to introduce chirality in a predictable manner. wikipedia.org

The process begins with the dihydroxylation of 1-heptadecene using osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. nih.govwikipedia.org The choice of ligand, either (DHQ)2PHAL (in AD-mix-α) or (DHQD)2PHAL (in AD-mix-β), dictates which enantiomer of the diol is formed. wikipedia.org For instance, using AD-mix-β with 1-heptadecene yields (2R)-heptadecane-1,2-diol. nih.gov While this method can produce high chemical yields, the initial enantiomeric excess for long-chain terminal alkenes like 1-heptadecene can be modest. nih.govresearchgate.net However, a simple recrystallization of the resulting diol can significantly enhance the enantiomeric purity to over 99%. nih.gov

The resulting chiral diol is then converted to this compound. This transformation typically involves a two-step process: selective protection of the primary hydroxyl group, followed by activation of the secondary hydroxyl group and subsequent intramolecular cyclization to form the epoxide ring.

Table 1: Sharpless Asymmetric Dihydroxylation of 1-Heptadecene

| Reagent | Product | Initial Enantiomeric Excess (%) | Yield after Recrystallization (%) | Final Enantiomeric Excess (%) |

| AD-mix-β | (2R)-Heptadecane-1,2-diol | 86 | 87 | >99 |

Organocatalytic Epoxidation and Subsequent Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of this compound synthesis, organocatalytic epoxidation of 1-heptadecene presents a direct route to the chiral epoxide.

One notable example is the Shi epoxidation, which utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the primary oxidant. organic-chemistry.org This method is effective for the enantioselective epoxidation of various alkenes. organic-chemistry.org The chiral ketone generates a reactive chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene with high facial selectivity. organic-chemistry.org The stereocenters in the catalyst are positioned close to the reaction center, ensuring efficient transfer of chirality. organic-chemistry.org This approach has been successfully applied to the synthesis of a variety of epoxides, although its application to long-chain terminal olefins like 1-heptadecene requires careful optimization of reaction conditions. organic-chemistry.org

Another class of organocatalysts that have proven effective are imidazolidinone catalysts, often referred to as MacMillan catalysts. princeton.edu These catalysts activate α,β-unsaturated aldehydes towards nucleophilic attack, and have been adapted for epoxidation reactions. princeton.edu While primarily used for α,β-unsaturated systems, the principles of iminium catalysis can be extended to other olefinic substrates through various synthetic transformations.

Peracid-Mediated Oxidation of Alkenes

The epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and widely used method for synthesizing epoxides. masterorganicchemistry.comlibretexts.orgleah4sci.com This reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the double bond in a single step, resulting in a syn-addition. masterorganicchemistry.comleah4sci.com This means that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comlibretexts.org

When a simple alkene like 1-heptadecene is treated with a peracid like m-CPBA or peracetic acid, a racemic mixture of (R)- and (S)-pentadecyloxirane is formed. masterorganicchemistry.comresearchgate.netyoutube.com While this method is efficient and generally provides good yields (typically around 75%), it does not offer enantioselectivity on its own. libretexts.orglibretexts.org To achieve an enantioselective outcome, a chiral peracid or a chiral catalyst would be required to differentiate between the two faces of the prochiral alkene.

The reaction rate is influenced by the nature of the alkene, with more electron-rich double bonds reacting faster. libretexts.org The reaction is typically carried out in nonaqueous solvents to prevent the opening of the newly formed epoxide ring to a diol. libretexts.org

Factors Influencing Optical Purity and Chemical Yields

Achieving high optical purity and chemical yields in the synthesis of this compound is paramount for its use as a chiral building block. Several factors can significantly impact the outcome of the enantioselective synthesis.

In the Sharpless asymmetric dihydroxylation, the concentration of the olefin can affect the enantioselectivity. organic-chemistry.org If the concentration is too high, a side reaction can occur where the substrate binds to the osmium catalyst in the absence of the chiral ligand, leading to a decrease in the enantiomeric excess. organic-chemistry.org The amount of catalyst used is also a critical parameter. While catalytic amounts as low as 2% can be used for highly reactive substrates, a higher catalyst loading (e.g., 10% or even 50%) is often employed to ensure complete conversion and high enantiomeric excess for a broader range of substrates. orgsyn.org

For all synthetic methods, optimizing reaction conditions such as temperature, pressure, reactant concentrations, and pH is crucial for maximizing the chemical yield. azom.com The choice of solvent can also play a significant role. In peracid-mediated epoxidations, using a non-aqueous solvent is essential to prevent the hydrolysis of the epoxide product. libretexts.org The purity of starting materials and the careful control of reaction stoichiometry are fundamental to achieving high yields and minimizing the formation of byproducts. azom.com Post-reaction purification methods, such as recrystallization or chromatography, are often necessary to enhance the optical purity of the final product. nih.gov

Table 2: Factors Affecting Synthesis of this compound

| Factor | Influence on Optical Purity | Influence on Chemical Yield |

| Catalyst Loading | Can increase enantiomeric excess, especially for less reactive substrates. orgsyn.org | Higher loading generally leads to higher conversion and yield. orgsyn.org |

| Olefin Concentration | High concentrations can decrease enantioselectivity in Sharpless dihydroxylation. organic-chemistry.org | Affects reaction rate and can influence side reactions. |

| Reaction Temperature | Can impact the selectivity of the catalyst and the rate of side reactions. | Affects reaction kinetics; optimization is key. |

| Solvent | Can influence catalyst activity and prevent unwanted side reactions like hydrolysis. libretexts.org | Affects solubility of reactants and catalyst, influencing reaction rate. |

| pH | Crucial for the stability of reagents and catalysts in certain reactions. organic-chemistry.org | Can significantly impact reaction rate and product stability. |

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms. synmr.innih.govnih.gov In the context of this compound, the synthesis of analogues containing heavy isotopes, such as deuterium (B1214612) (²H), can provide valuable insights into the transition states and intermediates of the synthetic pathways.

For instance, to study the mechanism of the epoxidation reaction, 1-heptadecene could be selectively deuterated at the double bond. The subsequent epoxidation and analysis of the deuterium positions in the resulting this compound can reveal details about the stereochemistry and concertedness of the oxygen transfer step. nih.gov Deuterated solvents like DMSO-d6 can also serve as a source of deuterium in certain base-mediated reactions, offering a convenient method for isotope incorporation. nih.gov

The synthesis of these labeled analogues generally follows the same synthetic routes as their non-labeled counterparts, but with the use of isotopically enriched starting materials or reagents at the appropriate step. nih.gov For example, deuterated 1-heptadecene could be prepared and then subjected to the various epoxidation methods described above. The resulting labeled this compound can then be analyzed using techniques like NMR spectroscopy and mass spectrometry to track the fate of the isotopic labels, providing a deeper understanding of the reaction mechanism. synmr.in

Biochemical and Enzymatic Transformation Studies

Substrate Characterization in Enzyme Systems

Pentadecyloxirane itself is not the direct substrate for cyanobacterial aldehyde deformylating oxygenase (cADO); rather, its corresponding α-oxiranyl-aldehyde, 2-pentadecyloxirane-carbaldehyde, serves as the substrate for this unique enzyme. acs.orgnih.gov Cyanobacterial ADO is a non-heme di-iron oxygenase that plays a crucial role in hydrocarbon biosynthesis in cyanobacteria by converting long-chain fatty aldehydes into alkanes and alkenes. plos.orgmanchester.ac.ukutupub.fi In laboratory studies, 2-pentadecyloxirane-carbaldehyde was used as a substrate analogue to investigate the enzyme's catalytic mechanism. acs.orgnih.gov

The enzyme catalyzes the deformylation of these oxirane-bearing aldehydes, demonstrating that it can accommodate and process substrates with significant structural modifications near the reactive aldehyde group. acs.orgnih.gov The turnover rate for 2-pentadecyloxirane-carbaldehyde (referred to as compound 2 in the study) was found to be approximately twice as fast as that for a shorter chain analogue, 2-nonyloxirane-carbaldehyde. nih.gov However, its conversion rate is about four times slower than that of the natural "fast" substrate, octadecanal. nih.gov Despite the slower reaction rates compared to natural substrates, the enzyme processes these oxiranyl-aldehydes without undergoing mechanism-based inactivation or covalent modification. nih.gov

The enzymatic reaction of 2-pentadecyloxirane-carbaldehyde with cADO yields a primary product and a significant by-product, both resulting from deformylation events. acs.orgnih.gov The primary reaction is the deformylation of the aldehyde to produce the corresponding n-1 oxirane, 3-pentadecanyloxirane , with formate (B1220265) released as the oxidized aldehyde carbon. nih.gov

Unexpectedly, the enzyme also catalyzes a side reaction leading to a tandem deformylation. acs.org This secondary pathway produces hexadecane , an alkane that is two carbons shorter than the original aldehyde substrate's carbon chain. acs.orgnih.gov The formation of this n-2 alkane is dependent on the presence of all assay components, including the enzyme and the oxiranyl-aldehyde substrate. acs.org Further investigation revealed that this side reaction likely involves the rearrangement of an intermediate radical to form heptadecanal (B146464), which then undergoes a second deformylation step catalyzed by cADO to yield hexadecane. acs.orgnih.gov

Table 1: Products from the Enzymatic Reaction of 2-Pentadecyloxirane-carbaldehyde with cADO

| Substrate | Primary Product | Major By-product | Other Products |

|---|---|---|---|

| 2-Pentadecyloxirane-carbaldehyde | 3-Pentadecanyloxirane | Hexadecane | Formate, Heptadecanal (intermediate) |

Interaction with Cyanobacterial Aldehyde Deformylating Oxygenase (cADO)

Elucidation of Enzyme Catalysis Mechanisms

The unusual formation of an n-2 alkane (hexadecane) from an oxiranyl-aldehyde substrate provides strong evidence for a mechanism involving radical intermediates. acs.orgnih.gov The proposed mechanism suggests that after the initial interaction with the di-iron center of cADO, a homolytic cleavage of the C1-C2 bond of the aldehyde occurs. nih.gov This generates an intermediate oxiranyl radical. acs.org

This radical intermediate is a key branching point. It can be reduced and protonated to form the primary product, 3-pentadecanyloxirane. acs.orgnih.gov Alternatively, the oxiranyl radical can undergo rearrangement, leading to the formation of a different aldehyde (heptadecanal), which then serves as a substrate for a second deformylation reaction to produce the n-2 alkane. acs.org The existence of this tandem reaction pathway supports the formation of a relatively long-lived radical intermediate during catalysis. acs.orgnih.gov This contrasts with heterolytic mechanisms that would not readily explain the formation of such by-products. nih.gov The use of metalloradical catalysis (MRC) is a known strategy for controlling the reactivity of high-energy radical intermediates in other systems. nih.gov

Previous studies established that the proton added to the final alkane product in the cADO reaction comes from the solvent (water), not from the aldehyde's own hydrogen atom. nih.gov The use of an oxirane-containing substrate allowed for the stereochemical investigation of this proton transfer step. acs.orgnih.gov

To examine the facial selectivity of proton addition, the enzymatic reaction was carried out in deuterium (B1214612) oxide (D₂O). acs.orgnih.gov The resulting 3-pentadecanyloxirane product was analyzed by ¹H NMR spectroscopy. acs.org The analysis revealed that the deuterium atom was delivered with equal probability to either face of the oxirane ring. acs.orgnih.gov This lack of stereoselectivity indicates that the oxiranyl radical intermediate is not held rigidly in the active site and is free to rotate before the final protonation and product release step. acs.orgnih.gov This rotational freedom is a key piece of evidence confirming the formation of a discrete and relatively stable radical intermediate. acs.org

Postulation and Evidence for Radical Intermediates

This compound as a Precursor in Biosynthetic Analogue Research

The study of this compound's formation via its aldehyde precursor is a clear example of precursor-directed research to probe a biosynthetic pathway. acs.orgnih.gov In this context, 2-pentadecyloxirane-carbaldehyde acts as a synthetic precursor analogue to the natural fatty aldehyde substrates of cADO. acs.orgplos.org By feeding this unnatural precursor to the enzyme system, researchers can gain mechanistic insights that would be difficult to obtain using the natural substrates alone. acs.orgnih.gov This approach is a form of chemobiosynthesis, where a synthetic precursor is supplied to a biological system to produce a modified product or to study the system's function. nih.gov

The use of this specific precursor analogue was instrumental in demonstrating the formation of a long-lived, rotating radical intermediate, a critical feature of the cADO catalytic cycle. acs.orgnih.gov The ability of the enzyme to process this analogue and produce both an n-1 oxirane and an n-2 alkane provides a deeper understanding of the enzyme's substrate tolerance and reaction mechanism. acs.orgnih.gov This type of research, using specifically designed precursors to interrogate enzymatic pathways, is fundamental to biosynthetic studies and can inform efforts to engineer enzymes for novel applications. rsc.orgnih.govmdpi.comrsc.org

Biological Interactions and Molecular Modulation

Effects on Enzymatic Pathways

The influence of molecules derived from Pentadecyloxirane extends to crucial enzymatic pathways that regulate cellular functions.

Research has demonstrated that specific derivatives synthesized using this compound as a key building block can modulate the activity of Protein Kinase C (PKC), a family of enzymes vital for controlling the function of other proteins. ucsd.edu In one study, optically pure (S)- and (R)-1-pentadecyloxirane were utilized as essential intermediates in a four-step synthesis to produce stereoisomeric cyclic analogues of hexadecylphosphocholine. acs.org These resulting ammonium (B1175870) salt derivatives were subsequently evaluated for their biological activity.

The investigation found that all the synthesized ammonium salts exhibited inhibitory effects on Protein Kinase C. acs.orgacs.org The potency of this inhibition was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by half.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of Pentadecyloxirane, providing insights into its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy confirms the presence of the oxirane ring and the long alkyl chain in this compound. The protons on the epoxide ring typically appear as a multiplet in the range of δ 2.5-3.0 ppm. The methylene (B1212753) protons of the long pentadecyl chain produce a large, overlapping signal around δ 1.2-1.6 ppm, while the terminal methyl group protons resonate at approximately δ 0.8-0.9 ppm. The specific chemical shifts and coupling patterns are influenced by the solvent used and the specific stereochemistry of the epoxide.

Below is a representative table of expected ¹H-NMR chemical shifts for this compound.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Oxirane Ring Protons (CH) | 2.5 - 3.0 | Multiplet |

| Methylene Protons (CH₂) adjacent to oxirane | ~1.5 | Multiplet |

| Bulk Methylene Protons ((CH₂)₁₂) | 1.2 - 1.6 | Broad Multiplet |

| Terminal Methyl Protons (CH₃) | 0.8 - 0.9 | Triplet |

Note: Actual chemical shifts can vary based on solvent and instrument parameters.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

¹³C-NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the oxirane ring are characteristically shifted and appear in the range of δ 45-60 ppm. libretexts.org The carbons of the long alkyl chain show a series of signals in the aliphatic region (δ 14-32 ppm), with the terminal methyl carbon appearing at the most upfield position (around δ 14 ppm). libretexts.org

A table of typical ¹³C-NMR chemical shifts for this compound is provided below.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Oxirane Ring Carbons (CH) | 45 - 60 |

| Methylene Carbons (CH₂) | 22 - 32 |

| Terminal Methyl Carbon (CH₃) | ~14 |

Note: Chemical shifts are referenced to a standard and can be influenced by experimental conditions.

Advanced NMR Techniques in Stereochemical Assignments

The determination of the relative and absolute stereochemistry of this compound often requires the use of advanced 2D NMR techniques. longdom.orgnumberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal in establishing the spatial relationships between protons. longdom.org For instance, NOESY can differentiate between cis and trans isomers of substituted oxiranes by identifying through-space interactions between protons on the epoxide ring and adjacent methylene groups. ipb.pt

Furthermore, the use of chiral derivatizing agents in conjunction with NMR can be employed to determine the absolute configuration of the stereocenters in this compound. rsc.org These agents react with the epoxide to form diastereomeric products that exhibit distinct NMR spectra, allowing for the assignment of the original enantiomeric form.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for the identification and quantification of this compound, especially when it is part of a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. leeder-analytical.comthermofisher.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for this compound, allowing for its unambiguous identification. nrfhh.com This technique is particularly useful for profiling reaction products and identifying impurities. leeder-analytical.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in more complex and less volatile matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. rsc.org LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. rsc.org This is especially advantageous for samples that are not amenable to the high temperatures used in GC. nih.gov High-resolution LC-MS can provide precise mass measurements, further confirming the elemental composition of this compound and its metabolites or degradation products in intricate biological or environmental samples. spectroscopyonline.comchromatographyonline.com

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact molecular formula of a compound by measuring its mass with extremely high accuracy. libretexts.org Unlike low-resolution mass spectrometry which measures mass to the nearest whole number (nominal mass), HRMS can determine mass to several decimal places. libretexts.orgalgimed.com This precision is possible because the masses of individual isotopes are not exact integers. libretexts.org For example, the mass of a ¹H atom is 1.00783 amu and a ¹⁶O atom is 15.9949 amu, relative to ¹²C which is defined as exactly 12.00000 amu. libretexts.org

The molecular formula for this compound is C₁₇H₃₄O. Using the exact masses of the most abundant isotopes, the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental determination via HRMS.

Table 1: Exact Masses of Constituent Isotopes in this compound

| Element | Isotope | Exact Mass (amu) |

|---|---|---|

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Oxygen | ¹⁶O | 15.9949 |

Data sourced from Chemistry LibreTexts. libretexts.org

Based on these values, the theoretical monoisotopic mass of this compound (C₁₇H₃₄O) is calculated to be 254.26112 amu. An HRMS instrument can experimentally measure the mass-to-charge ratio of the molecular ion with sufficient resolution and accuracy to confirm this value, often within a tolerance of a few parts per million (ppm). youtube.com This capability allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that may have the same nominal mass (isobars).

Table 2: HRMS Distinction Between Isobaric Compounds

| Molecular Formula | Nominal Mass (amu) | Calculated Monoisotopic Mass (amu) |

|---|---|---|

| C₁₇H₃₄O (this compound) | 254 | 254.26112 |

| C₁₆H₃₀O₂ | 254 | 254.22458 |

Monoisotopic masses calculated using established isotopic mass values. libretexts.orgalgimed.com

This ability to differentiate between potential formulas is a critical step in structural elucidation and chemical identification. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules to identify the functional groups present. libretexts.orgyoutube.com These two methods are complementary; IR spectroscopy measures the absorption of light when a bond's vibration causes a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from a change in the bond's polarizability. wiley.com

For this compound, the key structural features are the long pentadecyl alkyl chain and the terminal oxirane (epoxide) ring. Both IR and Raman spectroscopy can detect vibrations characteristic of these groups.

Infrared (IR) Spectroscopy An IR spectrum provides a unique "fingerprint" for a molecule, with specific absorption bands corresponding to different bond vibrations. wiley.comchemistrystudent.com For this compound, the spectrum is expected to show strong absorptions from the numerous C-H bonds in the alkyl chain and distinct peaks from the C-O bonds of the epoxide ring.

Table 3: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretching | Alkyl C-H | 2850 - 2960 |

| Asymmetric Stretching | Epoxide C-O | ~1250 |

| Ring "Breathing" Vibration | Epoxide C-O-C | 810 - 950 |

Data sourced from established IR spectroscopy correlation tables. vscht.cz

Raman Spectroscopy Raman spectroscopy is a non-destructive technique that provides detailed information about a material's chemical structure. horiba.com It is particularly effective for identifying symmetric vibrations and analyzing samples in aqueous media, an advantage over IR in some applications. reddit.com The Raman spectrum of this compound would complement the IR data, often showing strong signals for vibrations that are weak or absent in the IR spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Symmetric Stretching | Epoxide C-O-C | ~1250 (strong) |

| Stretching and Bending | Alkyl C-H | Various shifts in the 1300-1500 and 2800-3000 range |

Data based on the principles of Raman activity for specific functional groups. horiba.comedinst.com

Together, IR and Raman spectra provide a comprehensive profile of the functional groups within the this compound molecule, confirming the presence of both the long hydrocarbon chain and the characteristic epoxide ring. wiley.com

Application of Integrated Analytical Platforms in Chemical Research

Modern chemical research increasingly relies on integrated analytical platforms, which couple multiple techniques to achieve a more comprehensive characterization of a substance than is possible with any single method. acs.org These platforms often combine a high-resolution separation technique, such as chromatography, with a highly sensitive detection method like mass spectrometry.

For a compound like this compound, a common integrated platform would be Gas Chromatography-Mass Spectrometry (GC-MS). In this setup, GC separates the compound from any impurities, and the MS provides mass information for identification and structural confirmation. For more complex mixtures containing epoxides, advanced platforms like comprehensive two-dimensional liquid chromatography coupled to mass spectrometry (LCxLC-MS) have been developed to characterize solid epoxy resins in great detail. acs.org

Recent innovations have led to the development of reactive analytical platforms where a chemical reaction is integrated directly into the analysis workflow. For example, reactive nano-electrospray ionization mass spectrometry (nESI-MS) platforms have been used to perform in situ epoxidation of unsaturated fatty acids, allowing for the precise localization of carbon-carbon double bonds through subsequent fragmentation analysis. rsc.org While used to form epoxides rather than analyze a pre-existing one, this demonstrates the sophisticated use of the epoxide functional group within an integrated analytical strategy. rsc.orgnsf.gov

Furthermore, spectroscopy can be integrated with other methods to create powerful analytical tools. Researchers have combined Raman spectroscopy with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and machine learning algorithms to monitor heavy metal stress in biological systems, showcasing the versatility of integrating different analytical principles to solve complex problems. nih.gov The application of such integrated and hyphenated techniques is essential for the rigorous analysis and quality control of chemical compounds like this compound in research and industrial settings.

Theoretical and Computational Investigations

Quantum Chemical Calculations on Epoxide Systems

Quantum chemical calculations are foundational for understanding the electronic structure and reactivity of molecules. taylor.edu These methods, rooted in quantum mechanics, provide detailed insights into molecular orbitals, energy levels, and reaction pathways. taylor.edu

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecular systems. taylor.edued.ac.uk Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT focuses on the electron density to determine molecular properties. taylor.edued.ac.uk These approaches are instrumental in predicting the geometric and electronic properties of molecules. nectec.or.th

DFT, in particular, has become a widely used tool for its balance of computational cost and accuracy. numberanalytics.commdpi.com Hybrid functionals, such as B3LYP, are often employed in DFT calculations as they incorporate a portion of the exact exchange from Hartree-Fock theory, which can improve the accuracy of the results. nectec.or.thmdpi.commdpi.com For a molecule like pentadecyloxirane, DFT calculations could be used to determine key properties such as its optimized geometry, vibrational frequencies (infrared and Raman spectra), and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nectec.or.thmdpi.com The energy difference between HOMO and LUMO, known as the band gap, is crucial for understanding the molecule's electronic excitation properties and kinetic stability. nectec.or.th

While extensive ab initio or DFT studies specifically focused on this compound are not prominent in the surveyed literature, the principles are broadly applied to various organic molecules, including epoxides and long-chain alkanes. mdpi.comacs.org Such calculations would be vital for understanding the charge distribution in the oxirane ring, the influence of the long pentadecyl chain on the epoxide's reactivity, and for providing the energetic data needed for reaction modeling. ed.ac.uk

Computational modeling is a powerful tool for mapping out the intricate steps of a chemical reaction. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a given reaction. numberanalytics.compeerj.com This provides a deeper understanding of the reaction pathway and the factors that control its rate and outcome.

Methods like DFT are frequently used to model reaction mechanisms, providing insights that can be integrated with experimental results. numberanalytics.commdpi.com For instance, the synthesis of 2-pentadecyloxirane via the oxidation of heptadec-1-ene with an agent like meta-chloroperbenzoic acid (mCPBA) is a reaction well-suited for computational investigation. umich.edu Theoretical modeling could elucidate the structure of the transition state for the oxygen transfer from the peroxy acid to the alkene, helping to explain the stereochemistry of the resulting epoxide.

Automated workflow tools have been developed that use semi-empirical quantum chemical calculations to rapidly estimate reaction paths and barriers, which can then serve as starting points for more accurate DFT-based transition state searches. peerj.com Such an approach could be applied to various reactions involving this compound, including its ring-opening under nucleophilic or acidic conditions, to predict reaction feasibility and product distribution. peerj.com

Ab Initio and Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a "computational microscope" to observe atomic and molecular motions. ebsco.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. ebsco.comyoutube.com MD is widely used to explore the conformational landscape of molecules, study protein-ligand interactions, and characterize the properties of materials. mdpi.com

For a molecule like this compound, which consists of a rigid oxirane ring and a long, flexible pentadecyl chain, conformational analysis is crucial for understanding its physical properties and biological interactions. A study on the synthesis of (S)- and (R)-1-pentadecyloxirane utilized Molecular Mechanics (MM3) force field calculations, a method closely related to MD, for conformational studies. acs.org Such calculations are essential for accurately predicting the energy differences between various conformational structures (conformers) and the barriers to rotation around single bonds. acs.org

The long alkyl chain of this compound can adopt numerous conformations, and MD simulations can reveal the most probable shapes the molecule assumes in different environments (e.g., in a solvent or near a biological membrane). ebsco.commdpi.com This analysis involves tracking key geometric parameters, such as dihedral angles, over the course of the simulation to identify the most stable and populated conformational states. mdpi.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Dihedral Angles | The angles between four sequentially bonded atoms. Defines the rotation around the central bond. | Determines the overall shape (e.g., linear, bent, folded) of the pentadecyl chain. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Identifies low-energy (stable) conformers and the energy barriers between them. |

| End-to-End Distance | The distance between the first and last carbon atoms of the pentadecyl chain. | Provides a measure of the chain's extension or compactness. |

| Solvent Effects | How the surrounding solvent influences conformational preferences. | The chain may adopt different shapes in polar vs. non-polar solvents, affecting solubility and interactions. |

In Silico Screening and Ligand-Target Docking Studies

In silico screening and molecular docking are cornerstone techniques in modern drug discovery and development. mdpi.comsci-hub.se These computational methods predict how a small molecule (a ligand), such as this compound or its derivatives, might bind to a biological target, typically a protein or receptor. schrodinger.comresearchgate.net The process involves generating multiple possible binding poses of the ligand in the target's active site and using a scoring function to estimate the binding affinity for each pose. sci-hub.selabshare.cn

This approach allows for the rapid evaluation of large libraries of compounds, prioritizing the most promising candidates for further experimental testing. mdpi.comtiogaresearch.com While no studies were found that screen this compound itself, a more complex molecule incorporating a this compound moiety has been investigated in the context of cannabinoid receptors. nih.govresearchgate.net Phytocannabinoids, which are plant-derived compounds that interact with cannabinoid receptors, are of significant interest for therapeutic development. nih.gov

The compound, (2S)-1-[(2R)-1-acetoxy-3-methoxypropan-2-yl]-1-methyl-3-[(2S)-pentadecyloxirane-2-carbonyl]urea, was identified as a ligand for these G-protein coupled receptors. nih.govresearchgate.net Docking studies for such a molecule would involve preparing the 3D structures of both the ligand and the receptor. schrodinger.com The docking algorithm would then explore possible binding modes, analyzing interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the this compound derivative and the amino acid residues of the receptor's binding pocket. schrodinger.com Such studies are crucial for understanding the structural basis of the ligand's activity and for guiding the design of new, more potent, and selective molecules. nih.gov

| Property | Value |

|---|---|

| Compound Name | (2S)-1-[(2R)-1-acetoxy-3-methoxypropan-2-yl]-1-methyl-3-[(2S)-pentadecyloxirane-2-carbonyl]urea |

| Molecular Weight (g/mol) | 411.61 |

| Molecular Formula | C24H45NO4 |

| XLogP3-AA (Lipophilicity) | 7.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Derivatives and Their Research Applications

Synthetic Analogues as Mechanistic Probes in Biochemistry

The specific reactivity of the oxirane ring makes pentadecyloxirane and its analogues valuable tools for biochemists studying enzyme mechanisms. By introducing this strained three-membered ring into a substrate molecule, researchers can probe the nature of catalytic intermediates and elucidate complex reaction pathways. These synthetic analogues act as "mechanistic probes," providing insights that would be difficult to obtain with the natural substrates alone. Current time information in Bangalore, IN.researchgate.net

One significant area of research involves the study of aldehyde deformylating oxygenase (ADO), a key enzyme in cyanobacterial hydrocarbon biosynthesis that converts long-chain aldehydes into alkanes. researchgate.net To investigate the mechanism of this chemically challenging C-C bond cleavage, scientists have synthesized oxiranyl analogues of the natural aldehyde substrates, such as trans-3-pentadecanyloxirane-2-carbaldehyde. Current time information in Bangalore, IN.researchgate.net Researchers reasoned that placing the reactive oxirane ring adjacent to the aldehyde would alter the stability of any intermediates formed during the reaction. researchgate.net Studies showed that the enzyme could process these oxiranyl aldehydes, catalyzing their deformylation to produce the corresponding oxiranes. researchgate.net This finding, along with the detection of heptadecanal (B146464) as a minor product from the reaction with the this compound derivative, provided crucial evidence for the proposed reaction mechanism. researchgate.net

Another important enzyme class where epoxide analogues have proven useful is the soluble epoxide hydrolases (sEH). These enzymes are involved in the metabolism of lipid signaling molecules, including epoxy-fatty acids. nih.gov By synthesizing and testing a variety of epoxy-fatty amides and esters, researchers have been able to explore the substrate selectivity of sEH. nih.govmdpi.com This work has demonstrated that sEH can hydrolyze not only the free acid forms but also the amide and ester derivatives of lipid epoxides, suggesting a broader role for the enzyme in lipid metabolism than previously understood. nih.gov The use of these derivatives helps to map the active site of the enzyme and understand how it recognizes and processes different types of lipid molecules. nih.govmdpi.com

The development of such probes extends to other complex enzymatic systems as well. For instance, in the study of nonribosomal peptide synthetases (NRPSs), which produce many bioactive natural products, mechanism-based crosslinkers are employed to understand the catalytic domain reactions. nih.gov These specialized derivatives are designed to react covalently with the enzyme upon catalytic processing, allowing researchers to identify key active site residues. nih.gov While not specific to this compound, the principles underlying the use of these reactive analogues are broadly applicable to the study of enzymes that process long-chain aliphatic substrates.

Table 1: this compound Analogues as Mechanistic Probes

| Enzyme System | This compound Analogue/Related Compound | Research Finding | Citations |

|---|---|---|---|

| Aldehyde Deformylating Oxygenase (ADO) | trans-3-Pentadecanyloxirane-2-carbaldehyde | Used to probe the C-C bond cleavage mechanism; enzyme was found to deformylate the analogue to produce 2-pentadecyloxirane. | Current time information in Bangalore, IN.researchgate.net |

| Soluble Epoxide Hydrolase (sEH) | Epoxy-fatty esters and amides | Demonstrated broad substrate selectivity of sEH, suggesting a role in endocannabinoid regulation. | nih.govmdpi.com |

| Nonribosomal Peptide Synthetases (NRPSs) | General mechanism-based crosslinkers | Used to probe the mechanism of catalytic domains by forming covalent bonds with active site residues. | nih.gov |

Role as Intermediates for Fatty Acid and Lactone Synthesis

While this compound is not a direct intermediate in the primary de novo biosynthesis of fatty acids, its structure is intrinsically linked to fatty acid metabolism, and it serves as a crucial intermediate in the synthesis of various lactones. nih.govmdpi.com Fatty acid synthesis is a fundamental biological process that builds long-chain fatty acids from two-carbon units derived from acetyl-CoA, with malonyl-CoA serving as the activated donor. cuni.czresearchgate.net The process occurs in the cytosol and involves a multi-enzyme complex known as fatty acid synthase. researchgate.net

The connection between epoxides and fatty acids often involves metabolic pathways that run parallel to or intersect with primary synthesis and degradation. For example, research has uncovered a "futile cycle" in yeast where intermediates of the cytoplasmic fatty acid biosynthetic pathway are diverted to the peroxisomal beta-oxidation pathway. nih.gov Epoxides of fatty acids are known substrates for enzymes like soluble epoxide hydrolase, which converts them into diols, representing a key step in lipid signaling and detoxification pathways. nih.govmdpi.com

The role of this compound and related long-chain epoxides as synthetic intermediates is much more direct and established in the field of organic synthesis, particularly for the creation of lactones. mdpi.comrsc.orgresearchgate.net Lactones are cyclic esters found in numerous natural products and are valued for their biological activity and use as fragrances. nih.govresearchgate.net The synthesis of fatty γ-lactones, for example, can be achieved from long-chain aldehydes through the key step of forming a terminal epoxide. mdpi.com This epoxide is then subjected to a ring-opening reaction, followed by further chemical transformations to yield the target lactone. mdpi.com

Furthermore, long-chain epoxides are pivotal in the synthesis of macrocyclic lactones. One powerful strategy involves the ring-closing metathesis (RCM) of olefinic esters, which can be derived from the epoxidation of unsaturated fatty acids followed by subsequent chemical modifications. nih.govresearchgate.net The epoxide functionality allows for the introduction of specific stereochemistry and functional groups that are essential for the final lactone structure. rsc.orgmdpi.com For instance, the stereoselective opening of a chiral epoxide with an organocuprate reagent can set a key chiral center in a polypropionate chain, which is a common structural motif in complex macrocyclic natural products. mdpi.com

Table 2: this compound and Analogues as Intermediates in Lactone Synthesis

| Target Lactone Type | Synthetic Strategy | Role of Epoxide Intermediate | Citations |

|---|---|---|---|

| Fatty γ-Lactones | Organocatalytic epoxidation of long-chain aldehydes followed by ring-opening and oxidation. | The terminal epoxide is a key intermediate created to install the necessary 4-hydroxy functionality. | mdpi.comresearchgate.net |

| Macrocyclic Lactones | Ring-closing metathesis (RCM) of olefinic esters. | Epoxidation of unsaturated fatty acid precursors is used to introduce functionality for chain extension before RCM. | nih.govresearchgate.net |

| Polypropionate-containing Macrolides | Stereoselective opening of chiral epoxides. | The epoxide allows for the regioselective and stereoselective introduction of methyl groups, forming the polypropionate backbone. | mdpi.com |

Exploration in Applied Chemical Systems (e.g., specific chemical components in mixtures)

The high reactivity of the epoxide ring makes this compound and other long-chain epoxides valuable building blocks in various applied chemical systems. mdpi.comcsic.es They are not typically used as final products but rather as versatile intermediates for the synthesis of fine chemicals and specialty polymers with tailored properties. nih.govd-nb.info Their long aliphatic chain imparts hydrophobicity, while the reactive oxirane group provides a handle for further chemical modification.

A significant application of long-chain epoxides is in the field of polymer science. They serve as highly hydrophobic monomers in ring-opening polymerization reactions to produce apolar aliphatic polyethers. d-nb.info When copolymerized with hydrophilic monomers, such as ethylene (B1197577) oxide, they can be used to create amphiphilic polymers. nih.gov These polymers are of great interest for specialized applications, including as co-surfactants in microemulsion systems, viscosity enhancers, and components of supramolecular hydrogels. nih.govd-nb.info The ability to precisely control the ratio of hydrophobic and hydrophilic units allows for the fine-tuning of the polymer's properties for a specific application. d-nb.info

In the broader chemical industry, long-chain terminal epoxides are essential intermediates for manufacturing a range of products. These include raw materials for surfactants, plasticizers, and components of perfumes and cosmetics. mdpi.comcsic.es The enzymatic epoxidation of long-chain terminal alkenes is an area of active research, aiming to provide greener and more selective routes to these valuable epoxide building blocks for the pharmaceutical, flavoring, and polymer sectors. mdpi.comcsic.es

There is also potential for the use of derivatives of long-chain epoxides in advanced lubricant formulations. Modern lubricants are complex mixtures of base oils and various additives designed to reduce friction and wear, control deposits, and prevent foaming. researchgate.netprecisionlubrication.com Many of these additives are polymeric materials or long-chain organic molecules that modify the fluid's properties. ncsu.eduulprospector.com Polymers derived from long-chain epoxides could potentially function as viscosity modifiers or components of dispersant packages in specialized lubricant applications. d-nb.infoncsu.edu

Table 3: Applications of Long-Chain Epoxide Derivatives in Chemical Systems

| Applied System | Role of Epoxide Derivative | Specific Function/Product | Citations |

|---|---|---|---|

| Polymer Science | Monomer | Synthesis of amphiphilic polyethers for use as surfactants, in hydrogels, and as viscosity enhancers. | nih.govd-nb.info |

| Fine Chemicals | Synthetic Intermediate | Production of components for pharmaceuticals, flavorings, polymers, and cosmetics. | mdpi.comcsic.es |

| Lubricants | Potential Additive Component | Derivatives could act as polymeric viscosity modifiers or dispersants. | researchgate.netprecisionlubrication.comncsu.edu |

| Materials Science | Building Block | Creation of advanced materials with tailored hydrophobic/hydrophilic balances. | nih.govcase.edu |

General Principles of Chemical Derivative Development for Research Purposes

The development of chemical derivatives, such as the various functionalized forms of this compound, is a fundamental strategy in chemical research. mdpi.com A derivative is a compound that is produced from a structurally similar parent compound through a chemical reaction. mdpi.comprecisionlubrication.com This process, known as derivatization, involves modifying a functional group to create a new molecule with properties tailored for a specific purpose. mdpi.com

One of the primary historical and ongoing uses of derivatives is for chemical analysis. precisionlubrication.com Before the widespread availability of spectroscopic techniques, chemists would convert unknown liquid compounds into solid, crystalline derivatives. precisionlubrication.com The melting point of the derivative could then be compared against known values to help identify the original compound. precisionlubrication.com In modern analytical chemistry, derivatization is still used to modify analytes to improve their detection, for example, by making them more volatile for analysis by gas chromatography. precisionlubrication.com

In synthetic chemistry, derivatization is a core concept for producing desired end products. This often involves the use of "protecting groups," which are temporary derivatives created to block a reactive functional group on a molecule. mdpi.com This allows chemical reactions to be performed selectively at other sites on the molecule. After the desired transformation is complete, the protecting group is removed to restore the original functionality.

The development of derivatives for research, particularly in fields like pharmaceuticals and process chemistry, is guided by several key principles. nih.govresearchgate.net A major goal is to design synthetic routes that are efficient, cost-effective, and minimize the formation of by-product impurities. nih.govresearchgate.net Furthermore, there is an increasing emphasis on the principles of "green chemistry." rsc.org One of these principles is to "Reduce Derivatives" by avoiding unnecessary derivatization steps, such as the use of blocking groups, whenever possible. rsc.org This is because each derivatization and subsequent removal step requires additional reagents and can generate waste, increasing the environmental impact of the synthesis. mdpi.comrsc.org The use of highly selective catalysts, including enzymes, is one way to achieve this goal, as they can often perform reactions on specific functional groups without the need for protecting others. mdpi.com

Natural Occurrence and Biosynthetic Context

Phytochemical Identification in Plant Extracts

The direct identification of the simple lipid epoxide, Pentadecyloxirane, in plant extracts through phytochemical screening is not extensively documented in publicly available scientific literature. Gas chromatography-mass spectrometry (GC-MS) analyses of various plant essential oils and extracts have identified a multitude of volatile and semi-volatile compounds, yet this compound is not commonly reported as a constituent. nih.govnih.govscielo.org.mxresearchgate.netejgm.co.ukscispace.comumi.ac.idphcogj.comresearchgate.net This suggests that if it is present in plants, it may be a very minor component, or it may be an intermediate that does not accumulate to detectable levels.

However, a structurally related derivative of this compound has been identified in a marine cyanobacterium. Specifically, (2s,3r)-n-(1-hydroxypropan-2-yl)-2-methyl-3-pentadecyloxirane-2-carboximidic acid was isolated from Lyngbya semiplena. acs.org Cyanobacteria, also known as blue-green algae, are photosynthetic prokaryotes and are a rich source of diverse secondary metabolites. researchgate.netnih.govresearchgate.net The genus Lyngbya is particularly known for producing a wide array of bioactive compounds. revistabionatura.org

The identification of this more complex this compound derivative provides a significant point of reference for its natural occurrence. The details of this finding are summarized in the table below.

| Compound Name | Natural Source | Organism Type |

| (2s,3r)-n-(1-hydroxypropan-2-yl)-2-methyl-3-pentadecyloxirane-2-carboximidic acid | Lyngbya semiplena | Cyanobacterium |

This table summarizes the identified natural source of a this compound derivative.

Hypothetical Involvement in Endogenous Metabolic Pathways

While the direct biosynthetic pathway of this compound in organisms is not explicitly detailed in research, its hypothetical involvement in metabolic pathways can be inferred from the known biochemistry of epoxides.

In living organisms, epoxides are typically formed by the oxidation of alkenes. This reaction is often catalyzed by cytochrome P450 monooxygenases. Given that this compound is a 1,2-epoxyheptadecane, its precursor would likely be the long-chain alkene, 1-heptadecene (B1198413). The biosynthesis of such long-chain hydrocarbons and their derivatives is known to occur in various organisms, including bacteria and plants.

Once formed, epoxides are reactive molecules that can participate in various metabolic pathways. A primary route of metabolism for epoxides is hydration to their corresponding diols, a reaction catalyzed by enzymes called epoxide hydrolases. researchgate.net These enzymes are ubiquitous in nature and play crucial roles in both detoxification processes and the regulation of signaling molecules. karger.com Soluble epoxide hydrolases (sEH) are particularly important in the metabolism of epoxy fatty acids, which are involved in inflammation and other physiological processes. nih.gov

In the context of plants, specific epoxy alcohol synthase pathways have been identified, where fatty acid hydroperoxides are converted into epoxy alcohols. Some of these oxylipins (oxygenated fatty acids) have been shown to possess antifungal properties, suggesting a role in plant defense mechanisms.

Therefore, it can be hypothesized that this compound, if endogenously produced, could serve several potential roles:

A metabolic intermediate: It could be a transient intermediate in the catabolism of long-chain hydrocarbons or in the biosynthesis of other, more complex molecules.

A signaling molecule: Similar to other fatty acid epoxides, it could potentially act as a signaling molecule, although this role for such a simple, unsubstituted long-chain epoxide is not yet established.

A defense compound: In organisms like cyanobacteria or plants, it could be part of a chemical defense system against pathogens or herbivores. The reactivity of the epoxide ring allows it to react with nucleophilic groups in biological macromolecules, which could be the basis for its potential bioactivity.

Further research is necessary to elucidate the precise biosynthetic pathways and the specific biological functions of this compound in the organisms where it or its derivatives are found.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.